

Technical Guide: Physicochemical Properties of 4-Benzylmorpholine-2-carboxylic acid hydrochloride

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Compound of Interest

Compound Name: 4-Benzylmorpholine-2-carboxylic acid

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This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Benzylmorpholine-2-carboxylic acid** hydrochloride. The information is compiled from various sources to assist in research, development, and quality control activities involving this compound.

Chemical Identity and Properties

4-Benzylmorpholine-2-carboxylic acid hydrochloride is a morpholine derivative characterized by a benzyl group at the 4-position and a carboxylic acid at the 2-position of the morpholine ring, presented as a hydrochloride salt.^[1] This structure makes it a valuable building block in organic synthesis for more complex molecules and pharmaceuticals.^[1]

Table 1: Physical and Chemical Properties of **4-Benzylmorpholine-2-carboxylic acid** hydrochloride

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₅ NO ₃ ·HCl	[1]
Molecular Weight	257.71 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	244–248°C	[1]
Boiling Point	Data not available (likely decomposes)	
Solubility	Slightly soluble in DMSO and Methanol.[2][3] The hydrochloride salt form is noted to enhance aqueous solubility.[1]	[1][2][3]
pKa (Predicted, for free acid)	2.57 ± 0.20	[3]
InChI	1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H	
InChIKey	CEDXMALCJZSQHA-UHFFFAOYSA-N	
Purity	Commercially available in purities ranging from 90% to 98%.	[1]

Spectroscopic Data

While specific spectra for **4-Benzylmorpholine-2-carboxylic acid** hydrochloride are not readily available in public databases, the expected spectral characteristics can be inferred from its structural motifs.

- ¹H NMR: The spectrum would be expected to show characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.2-7.4 ppm), the morpholine ring protons,

and the carboxylic acid proton. Protons on carbons adjacent to the carbonyl group of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.[4]

- ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the carboxylic acid (typically around 170-180 ppm), the aromatic carbons of the benzyl group, and the carbons of the morpholine ring.
- Infrared (IR) Spectroscopy: Carboxylic acids exhibit a characteristic broad O-H stretching absorption between 2500 and 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹. [5] The presence of the morpholine and benzyl groups would also contribute to the fingerprint region of the spectrum.
- Mass Spectrometry: The mass spectrum of the free base (C₁₂H₁₅NO₃) would be expected to show a molecular ion peak corresponding to its molecular weight (221.25 g/mol). A common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺). [4]

Experimental Protocols

The following sections describe standard laboratory procedures for determining the key physical properties of a solid compound like **4-Benzylmorpholine-2-carboxylic acid** hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[6]

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)

- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] If necessary, grind the crystals to a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material (1-2 mm in height) is packed into the closed end.[7]
- Measurement:
 - Place the capillary tube in the heating block of the melting point apparatus.[8]
 - Heat the sample rapidly to obtain an approximate melting point.
 - Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]
- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2). The melting point is reported as the range T1-T2.[8]

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its application in different experimental and formulation settings.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

- Analytical balance
- Vials or test tubes with closures

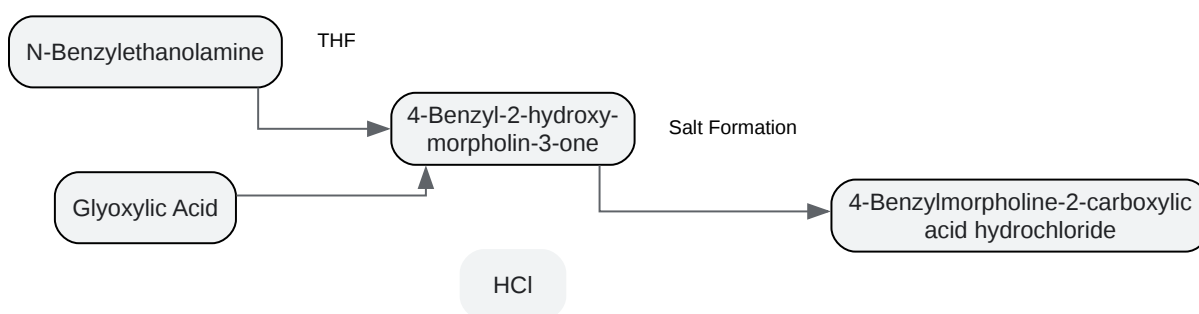
- Vortex mixer or shaker bath
- Temperature-controlled environment (e.g., incubator or water bath)
- Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

- Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed vial.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.^[9]
- Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
- Analysis: Withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method.
- Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Synthesis Pathway

A common synthetic route to **4-Benzylmorpholine-2-carboxylic acid** involves the reaction of N-benzylethanolamine with glyoxylic acid. This process can be followed by the formation of the hydrochloride salt.

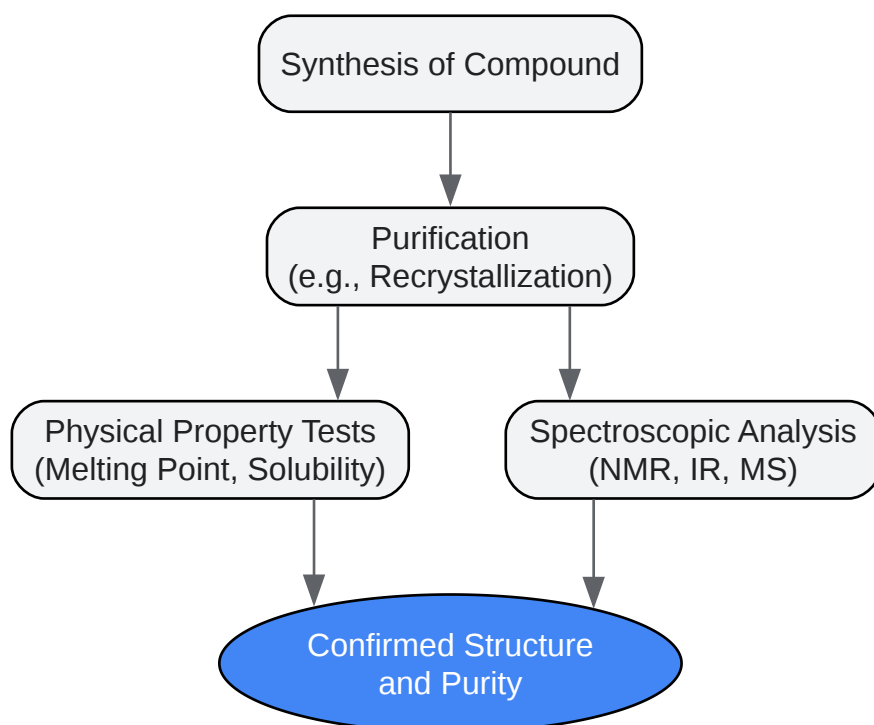


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Caption: Synthesis of **4-Benzylmorpholine-2-carboxylic acid** hydrochloride.

Logical Relationships in Analysis

The characterization of **4-Benzylmorpholine-2-carboxylic acid** hydrochloride follows a logical workflow to confirm its identity and purity.



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Caption: Analytical workflow for compound characterization.

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